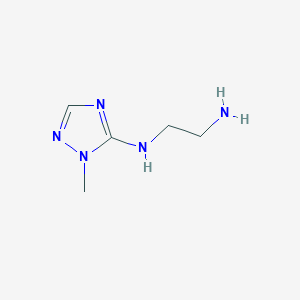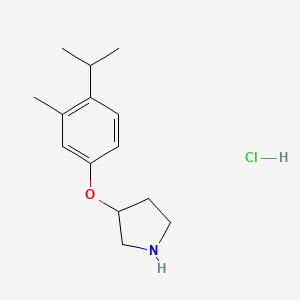
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride include a molecular weight of 241.76 . The InChI key is UDLWUZXRKWQDTP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
One notable application of compounds structurally related to 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride includes antimicrobial and antifungal activities. For instance, Masila et al. (2020) synthesized derivatives, including a pyrrolidine derivative of a carvotacetone, which exhibited activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria. These findings highlight the potential of structurally related compounds in developing new antimicrobial agents Masila et al., 2020.
Catalytic Applications
The pyrrolidine ring, a key structural component of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, has been employed in various catalytic processes. Sano et al. (2006) described a pyrrolidine-catalyzed deconjugative esterification process, demonstrating the versatility of pyrrolidine in organic synthesis Sano et al., 2006.
Synthesis of Bioactive Compounds
Pyrrolidine derivatives have been used in the synthesis of bioactive compounds. A study by Jurd (1988) involved the synthesis of pyrrolidinylbenzopyran derivatives, which provided a route to bioactive heterocyclic analogs of anti-cancer drugs like podophyllotoxin Jurd, 1988.
Material Science Applications
In the field of materials science, derivatives similar to 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride have been explored. Whelpley et al. (2022) synthesized phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were copolymerized with styrene, indicating the potential of these compounds in polymer synthesis Whelpley et al., 2022.
Pharmaceutical Research
Pyrrolidine cores are significant in the development of pharmaceuticals. Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, demonstrating the importance of this structure in medicinal chemistry Wang et al., 2001.
Eigenschaften
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEZXBAOFCWQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



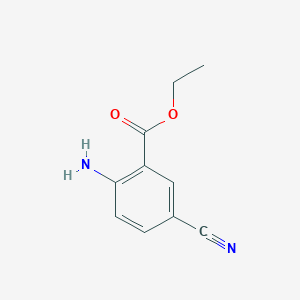

![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)
![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)


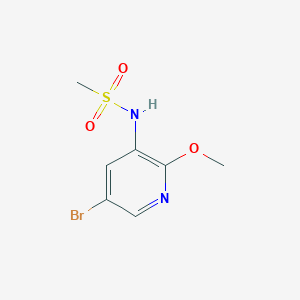
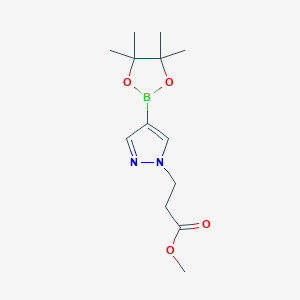
![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)
